molecular formula C11H12F3N3 B15293160 (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B15293160
M. Wt: 243.23 g/mol
InChI Key: LNHVQJJPQMUVFS-UHFFFAOYSA-N
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Description

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine is a benzimidazole derivative supplied for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatility and ability to interact with diverse biological targets . This structural motif is a constituent of vitamin B12 and is considered an isostere of naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . Benzimidazole derivatives are investigated across numerous therapeutic areas, including as potential anticancer agents and inhibitors of sodium channels . Furthermore, recent scientific advancements highlight novel benzimidazole compounds being explored for their role in modulating cellular pathways related to oxidative stress, such as the Bach1/Nrf2 axis, which is a master regulator of the cellular antioxidant response . The specific substitution pattern on this compound, featuring a trifluoroethyl group, is a modification seen in advanced pharmaceutical research for its potential to influence metabolic stability and target binding . Researchers are encouraged to consult the current scientific literature for the most recent findings on compounds within this chemical class. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Prior to handling, researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C11H12F3N3

Molecular Weight

243.23 g/mol

IUPAC Name

[2-methyl-1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine

InChI

InChI=1S/C11H12F3N3/c1-7-16-9-4-8(5-15)2-3-10(9)17(7)6-11(12,13)14/h2-4H,5-6,15H2,1H3

InChI Key

LNHVQJJPQMUVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC(F)(F)F)C=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Methylation: The methyl group is introduced via alkylation using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution

The methanamine group (-CH₂NH₂) in the compound can act as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. This reactivity is typical for primary amines, where the amine nitrogen donates electron density to facilitate substitution.

Reaction Type Reagents/Conditions Product Key Features
AlkylationAlkyl halides (e.g., CH₃I), polar aprotic solvents (DMF/DMSO)Alkylated methanamine derivativesEnhanced lipophilicity due to trifluoroethyl group
AcylationAcyl chlorides (e.g., ClCOCH₃), bases (e.g., Et₃N)AmidesFormation of stable acyl derivatives

Condensation Reactions

The compound can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amidines. This reactivity is analogous to other benzimidazole derivatives, where the methanamine group reacts with carbonyls under mild conditions.

Reaction Type Reagents Product Mechanism
Iminium FormationAldehydes (e.g., benzaldehyde), Na₂S₂O₅ catalystIminium intermediatesOxidative condensation via metabisulfite adducts
Amidine SynthesisIsocyanides (e.g., tert-butyl isocyanide), methanolImidazopyrazine derivatives6-exo-dig cyclization of nitrilium ions

Cross-Coupling Reactions

While not explicitly detailed in the provided sources, benzimidazole derivatives are known to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The trifluoroethyl group may influence regioselectivity or reaction efficiency due to its electron-withdrawing nature.

Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent enhances the compound’s lipophilicity and stability. This group can participate in:

  • Fluorine-mediated reactions : Potential for fluorination or defluorination under specific conditions.

  • Stabilization of intermediates : Electron-withdrawing effects may influence reaction pathways (e.g., stabilization of carbocations).

Experimental Considerations

  • Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to track reaction progress and confirm product identity .

  • Optimization : Reaction conditions (temperature, solvent, catalysts) must be tailored to maximize yields and minimize side reactions.

Scientific Research Applications

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Utilized in the study of enzyme kinetics and mechanisms, particularly those involving fluorinated substrates.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzimidazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
(2-Methyl-1-(2,2,2-trifluoroethyl)-1H-benzimidazol-5-yl)methanamine 2-CH₃, 1-CF₃CH₂, 5-CH₂NH₂ Methanamine, Trifluoroethyl Not reported Potential CNS activity, enhanced lipophilicity
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate 1-CH₃, 5-benzyl(2-hydroxyethyl)amino Ester, Hydroxyethylamino ~434.5 (calculated) Hydrolyzable to carboxylic acid for prodrug strategies
(5-(4-Trifluoromethylphenyl)-1H-imidazol-2-yl)methanamine dihydrobromide 5-CF₃C₆H₄, 2-CH₂NH₂·2HBr Methanamine (dihydrobromide salt) 420.05 (C₁₁H₁₂Br₂F₃N₃) Improved solubility via salt formation
Astemizole 1-(4-Fluorobenzyl), 2-piperidinyl, 4-methoxyphenyl Piperidine, Fluorophenyl 458.55 Antihistamine (H₁ receptor antagonist)
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine 1-(2-Fluoro-5-methylphenyl), 4-CH₂NH₂ Triazole, Methanamine 206.22 Structural analog with triazole core

Key Structural and Functional Insights:

Solubility Modulation : Salt formation, as seen in ’s dihydrobromide derivative, contrasts with the target compound’s free amine, suggesting opportunities for pharmacokinetic optimization .

Core Heterocycle Variations : Replacement of benzimidazole with triazole () reduces aromatic stabilization but may improve metabolic resistance due to decreased enzymatic recognition .

Pharmacological Implications:

  • While Astemizole () demonstrates the therapeutic relevance of benzimidazoles in histamine receptor antagonism, the target compound’s trifluoroethyl group may confer unique binding affinities to similar targets .
  • The methanamine group’s primary amine allows for derivatization into amides or Schiff bases, a strategy employed in to enhance bioactivity .

Challenges and Opportunities:

  • Steric Hindrance : Bulky substituents (e.g., trityl groups in ) may limit target engagement, whereas the target compound’s trifluoroethyl group balances steric effects with electronic contributions .
  • Metabolic Stability: Fluorinated groups (CF₃, CF₃CH₂) are known to resist oxidative metabolism, a critical advantage over non-fluorinated analogs .

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., DMF enhances reactivity but requires careful purification).
  • Temperature control (e.g., 60–80°C for alkylation to avoid side reactions).
  • Characterization via <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS to confirm purity (>95% by HPLC) .

Basic: How is this compound characterized for structural and thermal stability?

Methodological Answer:

  • Structural Analysis :
    • NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR confirm connectivity and substituent positions.
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 288.12).
  • Thermal Stability :
    • DSC/TGA : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions; Thermogravimetric Analysis (TGA) assesses decomposition temperatures (>200°C observed in related imidazole derivatives) .

Q. Data Interpretation :

  • Exothermic peaks in DSC correlate with recrystallization events.
  • TGA mass loss profiles inform storage conditions (e.g., desiccated, <25°C).

Advanced: How does the trifluoroethyl group influence biological interactions compared to non-fluorinated analogs?

Methodological Answer:
The 2,2,2-trifluoroethyl group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to ethyl analogs, improving membrane permeability (measured via octanol-water partitioning) .
  • Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, as shown in liver microsome assays (t1/2 > 120 min vs. 30 min for ethyl analogs) .
  • Target Binding : In enzyme inhibition studies (e.g., kinases), the trifluoroethyl group forms strong hydrophobic interactions with active-site residues, increasing IC50 values by 10-fold .

Contradiction Note : Some studies report reduced solubility in aqueous buffers (e.g., PBS), requiring formulation optimization .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm target engagement.
  • Structural Analog Comparison : Compare with derivatives like (2-methyl-1H-imidazol-5-yl)methanamine (lacking trifluoroethyl) to isolate substituent effects .

Case Study : Discrepancies in cytotoxicity (IC50 = 5 µM vs. 50 µM) were resolved by controlling cell-line passage number and serum concentration in culture media .

Advanced: How does this compound interact with RNA aptamers or fluorescent tags in live-cell imaging?

Q. Methodological Answer :

  • Spinach2/DFHBI-1T System : The compound’s structural analog, DFHBI-1T, binds RNA aptamers (e.g., Spinach2) to enable real-time transcription tracking. Key steps:
    • Fluorophore Design : The trifluoroethyl group stabilizes the excited state, enhancing quantum yield (Φ = 0.45 vs. 0.12 for non-fluorinated analogs) .
    • Cellular Uptake : Use lipofectamine or electroporation for delivery; validate via confocal microscopy and flow cytometry .

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists.

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma half-life.
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine content) with clearance rates.
  • Docking Studies : Use AutoDock Vina to predict binding modes to targets like G-protein-coupled receptors (e.g., ΔG = -9.2 kcal/mol for predicted active conformers) .

Validation : Compare in silico predictions with in vivo PK studies in rodent models.

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Catalytic Asymmetry : Employ chiral catalysts (e.g., BINAP-Pd complexes) during alkylation to achieve >90% ee .
  • Process Monitoring : In-line FTIR and PAT tools track reaction progress to minimize racemization.

Data Contradiction : Batch-to-batch variability in ee (85–95%) may arise from trace metal impurities in catalysts .

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